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Compound of Interest

Compound Name: Triphenyltin

Cat. No.: B1233371 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the genotoxic and carcinogenic

potential of triphenyltin (TPT) compounds. The information is compiled from a range of

scientific studies to support risk assessment and further research in the fields of toxicology and

drug development.

Executive Summary
Triphenyltin (TPT) is an organotin compound that has been used as a fungicide and

antifouling agent. Its potential for genotoxicity and carcinogenicity has been the subject of

numerous studies. The genotoxicity profile of TPT is complex, with some studies indicating a

potential for chromosomal damage, while others, particularly recent studies on specific

derivatives, show a lack of direct DNA reactivity. Evidence for the carcinogenicity of TPT is

conflicting. A comprehensive bioassay by the U.S. National Toxicology Program (NTP) found no

evidence of carcinogenicity for triphenyltin hydroxide in rats and mice. However, other studies

have reported an increased incidence of certain tumors in different rodent strains. This guide

provides a detailed examination of the available data, experimental methodologies, and

potential mechanisms of action.

Genotoxicity Studies
The genotoxicity of triphenyltin has been evaluated in a variety of in vitro and in vivo assays,

assessing endpoints such as gene mutations, chromosomal aberrations, and DNA damage.
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Gene Mutation Assays
Data from bacterial reverse mutation assays (Ames test) for triphenyltin compounds are

limited in the readily available literature. This assay is a primary screen for point mutations and

frameshift mutations.

Chromosomal Aberration Assays
Several studies have investigated the potential of triphenyltin compounds to induce structural

chromosomal damage in mammalian cells.

Triphenyltin acetate (TPTA) and triphenyltin hydroxide (TPTH) have been shown to induce

chromosomal aberrations, including micronuclei (MN) and sister chromatid exchanges (SCEs),

in cultured Chinese hamster ovary (CHO) cells.[1]

Table 1: In Vitro Genotoxicity of Triphenyltin Compounds in CHO Cells

Compound Assay Concentration Results

TPTA Micronucleus 150 ng/mL (with S9) Meaningful induction

TPTH Micronucleus
150 ng/mL (without

S9)
Significant increase

TPTH Micronucleus 150 ng/mL (with S9) Meaningful induction

TPTA
Sister Chromatid

Exchange

Dose-dependent (with

S9)
Significant increase

TPTH
Sister Chromatid

Exchange

Dose-dependent (with

S9)
Significant increase

Data from Chou et al., 1999.[1]

In vivo studies in BALB/c mice have demonstrated that TPTA can induce a dose-related

increase in micronucleated peripheral blood cells following oral administration. TPTH also

induced a significant increase in micronucleated reticulocytes in a single-treatment regimen.[1]

These findings suggest that triphenyltin compounds can cause chromosomal damage in living

organisms.[1]
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DNA Damage Assays (Comet Assay)
Recent studies on certain triphenyltin derivatives, specifically triphenyltin ethyl phenyl

dithiocarbamate and triphenyltin butyl phenyl dithiocarbamate, did not show evidence of DNA

damage in K562 human erythroleukemia cells as assessed by the alkaline comet assay.[2] The

percentage of DNA in the tail and the tail moment did not significantly increase after exposure

to these compounds.[2] However, another study on a triphenyltin(IV) dithiocarbamate

compound (OC2) reported that it induces DNA damage in K562 cells, which triggers an intrinsic

mitochondrial pathway of apoptosis.[3]

Table 2: Comet Assay Results for Triphenyltin Dithiocarbamate Compounds in K562 Cells

Compound Exposure Time
Tail Moment
(A.U.)

DNA Intensity
in Tail (%)

Genotoxic
Effect

Triphenyltin ethyl

phenyl

dithiocarbamate

30, 60, 90 min 1.20 - 2.20 1.50 - 3.50 No

Triphenyltin butyl

phenyl

dithiocarbamate

30, 60, 90 min 1.20 - 2.20 1.50 - 3.50 No

Data from Hamid et al., 2024.[2][4]

Carcinogenicity Studies
The evidence regarding the carcinogenicity of triphenyltin is inconsistent across different

studies.

National Toxicology Program (NTP) Bioassay
A comprehensive bioassay of triphenyltin hydroxide was conducted by the NTP in Fischer 344

rats and B6C3F1 mice.[5][6]

Table 3: NTP Carcinogenicity Bioassay of Triphenyltin Hydroxide
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Species Strain Sex
Dose (ppm
in feed)

Duration Findings

Rat Fischer 344
Male &

Female
0, 37.5, 75 78 weeks

No evidence

of

carcinogenicit

y

Mouse B6C3F1
Male &

Female
0, 37.5, 75 78 weeks

No evidence

of

carcinogenicit

y

Data from NCI-CG-TR-139, 1978.[5][6]

The study concluded that under the conditions of the bioassay, there was no evidence for the

carcinogenicity of triphenyltin hydroxide.[5] It was noted that for female rats, the maximum

tolerated dose may not have been reached.[5]

Other Reported Carcinogenicity Findings
In contrast to the NTP study, some other studies have suggested potential carcinogenic effects

of triphenyltin. A review mentions studies in Wistar rats and NMRI mice that showed an

increased incidence of pituitary cancer in female rats and liver cancer in female mice at higher

doses of triphenyltin hydroxide. Another review points to reproductive-tract cancer in rats at

lower dose ranges.[7] Unfortunately, the primary sources for these findings were not readily

available to provide a direct comparison of the experimental protocols and results with the NTP

study.

Signaling Pathways and Mechanisms of Toxicity
The precise molecular mechanisms underlying the genotoxicity and potential carcinogenicity of

triphenyltin are not fully elucidated. However, several studies on triphenyltin and related

organotin compounds suggest the involvement of oxidative stress and apoptosis.

A triphenyltin(IV) dithiocarbamate compound has been shown to induce apoptosis in K562

cells through an intrinsic mitochondrial pathway that is triggered by DNA damage.[3] This
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process is associated with the excessive production of intracellular reactive oxygen species

(ROS).[3] For the related compound trimethyltin, the ROS/NF-κB signaling pathway has been

implicated in apoptosis and DNA damage.[8] Studies on another organotin, tributyltin, have

shown that it can induce apoptosis in hepatocytes through pathways involving the endoplasmic

reticulum and mitochondria, linked to a perturbation of intracellular calcium homeostasis.[9]
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Stimulus

Cellular Effects

Apoptotic Pathway

Triphenyltin Compound

DNA Damage

Increased ROS Production

Mitochondria

triggers

stresses
Caspase Activation Apoptosis

1. Cell Culture
(e.g., CHO, Human Lymphocytes)

2. Exposure to Triphenyltin
(with and without S9 metabolic activation)

3. Addition of Cytochalasin-B
(to block cytokinesis)

4. Cell Harvesting

5. Slide Preparation and Staining

6. Microscopic Analysis
(scoring micronuclei in binucleated cells)

 

1. Preparation of Single Cell Suspension

2. Embedding Cells in Agarose on a Slide

3. Cell Lysis
(high salt and detergent)

4. DNA Unwinding in Alkaline Solution

5. Electrophoresis

6. DNA Staining and Visualization

7. Analysis of Comet Tail
(tail length, % DNA in tail, tail moment)
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1. Dose Range Finding Studies

2. Animal Group Assignment
(e.g., 50 animals/sex/dose group)

3. Chronic Exposure
(e.g., 2 years via diet)

4. In-life Observations
(clinical signs, body weight, survival)

5. Terminal Necropsy and Histopathology

6. Statistical Analysis of Tumor Incidence

Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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